9-methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Propriétés
Formule moléculaire |
C28H23N3O3S2 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(5Z)-5-[[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O3S2/c1-18-10-12-21(13-11-18)34-25-22(26(32)30-15-6-7-19(2)24(30)29-25)17-23-27(33)31(28(35)36-23)16-14-20-8-4-3-5-9-20/h3-13,15,17H,14,16H2,1-2H3/b23-17- |
Clé InChI |
AGWGVSCGLONYDG-QJOMJCCJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Differences
Key Observations:
The 2-phenylethyl chain on the thiazolidinone ring (target compound) versus the 1-phenylethyl group in ’s analogue could lead to differences in steric hindrance and π-π interactions .
Thioxo-Thiazolidinone Moieties: All compounds share a 2-thioxo-4-oxo-thiazolidinone group, which is critical for hydrogen bonding with biological targets (e.g., kinases or inflammatory enzymes) . The (Z)-configuration of the exocyclic double bond in the target compound (confirmed via NOESY in analogous enamine systems ) ensures optimal spatial alignment for target engagement.
Synthetic Challenges: Yields for thiazolidinone-containing compounds are often low (e.g., 10% for compound 9a in ) due to steric constraints during cyclization . The target compound’s synthesis likely faces similar challenges.
Physicochemical and Spectral Comparisons
Table 2: Spectral Data and Physicochemical Properties
Insights:
- The target compound’s lipophilicity (logP > 3 predicted) aligns with analogues in Table 2, suggesting challenges in bioavailability without formulation aids.
- Thermal stability varies significantly: Decomposition temperatures correlate with conjugation extent (e.g., compound 9a decomposes earlier due to less rigid structure vs. ’s stable fused-ring system).
Q & A
Q. How can the Z-configuration of the thiazolidinone moiety be confirmed experimentally?
The Z-configuration is critical for stereochemical accuracy. Use X-ray crystallography to resolve the spatial arrangement of substituents around the double bond. For example, in similar compounds, single-crystal X-ray analysis confirmed stereochemistry with mean C–C bond deviations of 0.002 Å and R-factors <0.05 . Alternatively, NMR coupling constants (e.g., ) between adjacent protons on the double bond can indicate Z/E isomerism. Cross-validate with NOESY to detect spatial proximity of substituents .
Q. What purification methods are effective for isolating this compound after synthesis?
Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 3:7 to 1:1) to separate polar byproducts. For crystallization, ethanol-DMF mixtures (e.g., 8:2) yield high-purity crystals due to differential solubility of the product and impurities. Confirm purity via HPLC (>95% area under the curve) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .
Q. How can researchers validate the compound’s structure post-synthesis?
Combine FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) with /C NMR for backbone assignment. For example, aromatic protons in the pyridopyrimidinone core resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.3–2.6 ppm. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ within 3 ppm error) .
Advanced Research Questions
Q. What computational methods predict tautomeric equilibria in the thiazolidinone-pyridopyrimidinone system?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomeric forms. Compare Gibbs free energies to identify the most stable tautomer. Solvent effects (e.g., DMSO) can be incorporated via polarizable continuum models (PCM) . Validate with experimental NMR shifts in deuterated solvents .
Q. How can contradictory bioactivity data in different assay systems be resolved?
Contradictions often arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Design counter-screens using orthogonal assays:
- Enzyme-based assays (e.g., IC₅₀ against recombinant targets).
- Cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells).
- Membrane permeability studies (e.g., PAMPA or Caco-2 models). Cross-reference with molecular docking to assess binding mode consistency across systems .
Q. What synthetic strategies optimize regioselectivity in the pyridopyrimidinone ring formation?
Use microwave-assisted synthesis to enhance reaction control. For example, cyclocondensation at 120°C for 20 minutes under inert atmosphere reduces side reactions. Lewis acids (e.g., ZnCl₂) can direct regioselectivity by coordinating to electron-rich sites. Monitor intermediates via LC-MS to adjust stoichiometry dynamically .
Q. How do substituents on the phenyl group (e.g., 4-methylphenoxy) influence electronic properties?
Perform Hammett analysis by synthesizing analogs with substituents of varying σ values (e.g., -NO₂, -OCH₃). Measure UV-Vis spectra to correlate substituent effects with π→π* transitions. Cyclic voltammetry reveals redox potentials linked to electron-donating/withdrawing groups. Correlate findings with DFT-calculated HOMO/LUMO energies .
Contradiction Analysis and Experimental Design
Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., microsomal assays).
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites.
- Dose-response alignment : Ensure in vivo dosing matches in vitro effective concentrations. Example: A trifluoromethyl analog showed poor in vivo efficacy due to rapid glucuronidation, resolved by modifying the substituent .
Q. What controls are essential to validate target engagement in mechanistic studies?
- Negative controls : Use structurally similar but inactive analogs (e.g., methyl-to-ethyl substitutions).
- Genetic controls : CRISPR knockouts of the target gene/protein.
- Competitive binding assays : Titrate with a known inhibitor (e.g., IC₅₀ shifts).
- Off-target screening : Profile against related enzymes (e.g., kinase panels) .
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